![molecular formula C6H10Cl2O B14518397 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane CAS No. 62613-93-8](/img/structure/B14518397.png)
1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of a dichloroethenyl group attached to an oxygen atom, which is further connected to a methylpropane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane typically involves the reaction of 2,2-dichloroethanol with 2-methylpropane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or non-chlorinated form.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or non-chlorinated derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(2,2-Dichloroethenyl)oxy]butane: Similar structure with a butane backbone instead of methylpropane.
1,2-Dichloroethane: Contains a dichloroethane group but lacks the oxygen and methylpropane components.
Uniqueness
1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62613-93-8 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
1-(2,2-dichloroethenoxy)-2-methylpropane |
InChI |
InChI=1S/C6H10Cl2O/c1-5(2)3-9-4-6(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
BYTOWLNEJGPCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



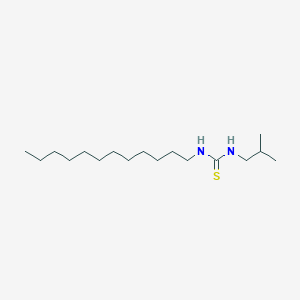
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
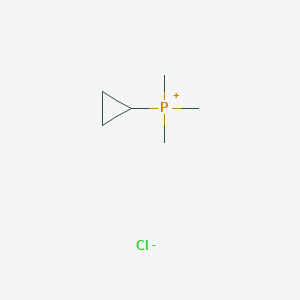
![2-[(E)-tert-Butyldiazenyl]butane-2-peroxol](/img/structure/B14518325.png)
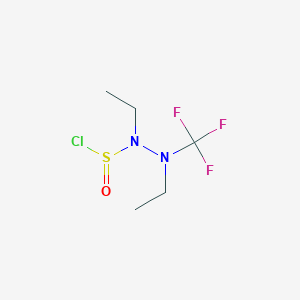
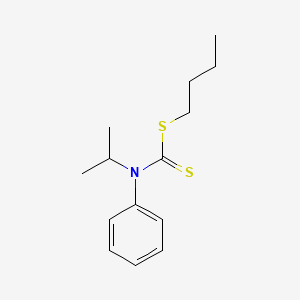
![2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-](/img/structure/B14518347.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)

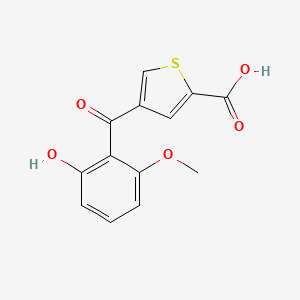
![Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate](/img/structure/B14518377.png)
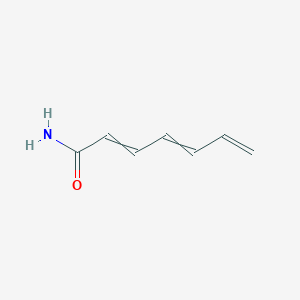
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
